1-Chloro-2-fluoro-5-nitro-3-propoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

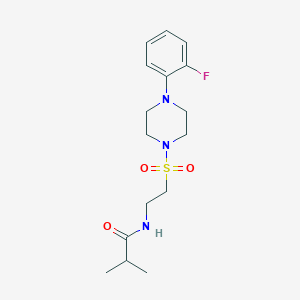

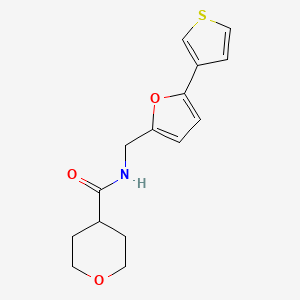

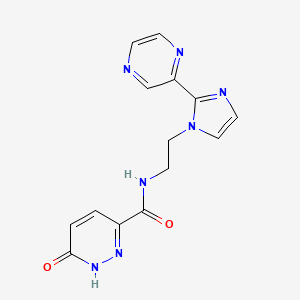

1-Chloro-2-fluoro-5-nitro-3-propoxybenzene, also known as CFN, is an organic compound that contains a combination of chlorine, fluorine, nitro, and propoxy functional groups attached to a benzene ring. It has a CAS Number of 1881288-37-4 and a molecular weight of 233.63 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H9ClFNO3 . The InChI code for this compound is 1S/C9H9ClFNO3/c1-2-3-15-8-5-6 (12 (13)14)4-7 (10)9 (8)11/h4-5H,2-3H2,1H3 .Wissenschaftliche Forschungsanwendungen

Temporary Anion States and Dissociative Electron Attachment

The study of nitrobenzene derivatives through electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS) reveals insights into the behavior of electron attachment to these compounds. The research on chlorine-substituted derivatives, including observations of long-lived negative ions and mean autodetachment lifetimes, helps understand the electron attachment processes and dissociative mechanisms, which are crucial for designing materials with specific electronic properties (Asfandiarov et al., 2007).

Reduction of Nitro Aromatic Compounds

The reduction of nitro aromatic compounds (NACs) by zero-valent iron metal underlines the potential environmental applications of these compounds, such as in groundwater remediation. This research demonstrates the reduction process of nitrobenzene to aniline, providing a basis for the degradation and transformation of similar compounds in environmental settings (Agrawal & Tratnyek, 1996).

SNAr Reactions and Meta Substitution

Investigations into the SNAr reactions of dihalogenonitrobenzenes and their meta substitution with respect to the activating nitro group offer insights into the chemical behavior and reactivity of nitrobenzene derivatives. This knowledge is fundamental for synthetic chemistry, particularly in designing specific reactions for creating targeted molecules (Cervera, Marquet, & Martin, 1996).

Synthesis and Characterization

The synthesis and characterization of specific nitrobenzene derivatives, such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, highlight the methodologies and analytical techniques employed in understanding these compounds' structural and chemical properties. This research contributes to the development of new materials and molecules for various applications (Sweeney, McArdle, & Aldabbagh, 2018).

Insights into Photophysics and Photochemistry

The complex photophysics and photochemistry of nitrobenzene, as the simplest nitroaromatic compound, are explored through computational studies, providing a deeper understanding of its decay paths after UV absorption. These insights are crucial for applications in photodegradation, environmental remediation, and the design of photoactive materials (Giussani & Worth, 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-chloro-2-fluoro-5-nitro-3-propoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO3/c1-2-3-15-8-5-6(12(13)14)4-7(10)9(8)11/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHDRMLELAFFCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2879623.png)

![2-[cyano(phenyl)amino]-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide](/img/structure/B2879625.png)

![1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2879628.png)

![(2Z)-2-amino-3-[(E)-[(4,5-dihydroxy-2-nitrophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2879633.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2879638.png)

![3-{6-Methylimidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B2879640.png)